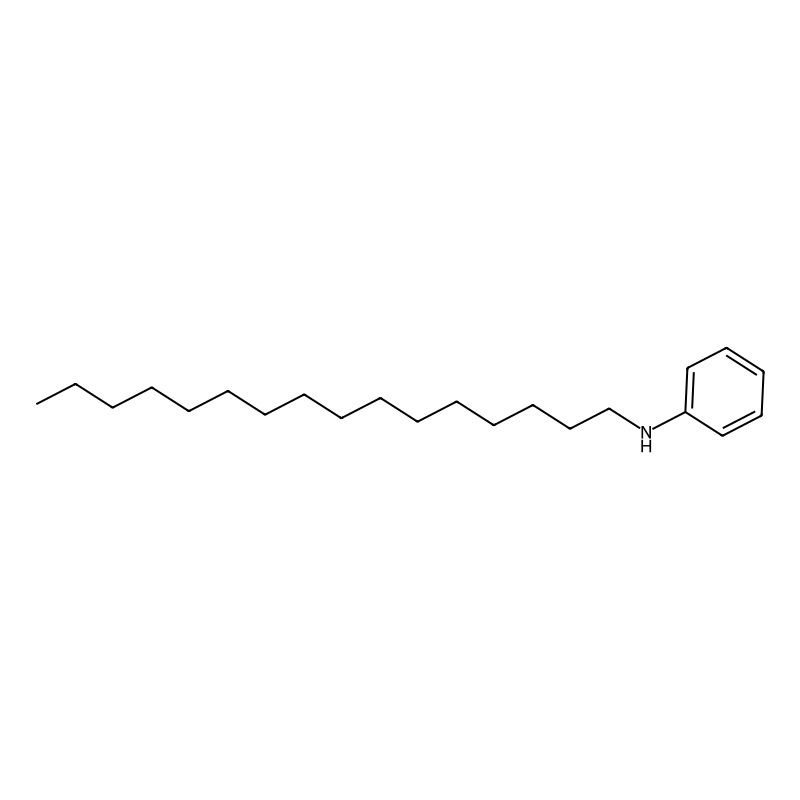

N-hexadecylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Material Science

N-Hexadecyl-aniline possesses a long aliphatic chain (hexadecyl group) attached to an aromatic ring (aniline). This structure suggests amphiphilic properties, meaning it has both a hydrophobic (water-hating) and a hydrophilic (water-loving) domain. Amphiphilic molecules are crucial components in various materials science applications such as:

- Surfactants: Surfactants can lower the surface tension of liquids, aiding in processes like emulsification, detergency, and wetting. N-Hexadecyl-aniline's structure aligns with potential surfactant properties .

- Self-assembling Molecules: Amphiphilic molecules can self-assemble into ordered structures at the nanoscale. These structures have potential applications in drug delivery, sensors, and electronic devices .

N-hexadecylaniline is an organic compound with the molecular formula . It is a derivative of aniline, characterized by the presence of a hexadecyl group at the nitrogen atom. This structural modification imparts unique properties to N-hexadecylaniline, particularly its amphiphilic nature, which allows it to interact effectively with both hydrophilic and hydrophobic environments. The compound is typically a colorless to pale yellow liquid with a melting point ranging from 53 to 56 °C and a boiling point of approximately 254-255 °C under reduced pressure .

- Oxidation: The compound can be oxidized to form corresponding quinones.

- Reduction: Under certain conditions, the nitro group can be reduced to an amine.

- Electrophilic Substitution: The aromatic ring can undergo substitution reactions, allowing for further derivatization.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. These reactions are significant for synthesizing derivatives with enhanced properties or functionalities .

N-hexadecylaniline exhibits notable biological activity, particularly due to its amphiphilic characteristics. It has been investigated for its potential applications in drug delivery systems, where it can facilitate the transport of therapeutic agents across lipid membranes. Additionally, it has shown promise in biochemical applications such as the metallization of DNA, contributing to the formation of gold nanowire networks . Its ability to integrate into cell membranes may influence cellular processes, including membrane fluidity and permeability, thereby affecting cell signaling pathways and gene expression.

The synthesis of N-hexadecylaniline typically involves the condensation reaction between aniline and hexadecyl halides. A common method includes:

- Reactants: Aniline and hexadecyl bromide.

- Conditions: The reaction is conducted under basic conditions using sodium hydroxide or potassium carbonate in an organic solvent like ethanol or toluene at elevated temperatures.

In industrial settings, this process is optimized for higher yields and purity through continuous stirring and precise temperature control.

N-hexadecylaniline has diverse applications across various fields:

- Chemical Industry: Used as a reagent in organic synthesis and as a surfactant.

- Biotechnology: Employed in the metallization of DNA for nanostructure fabrication.

- Material Science: Utilized in the production of hybrid organized molecular films and anisotropic nanoparticles.

- Pharmaceuticals: Investigated for potential drug delivery systems due to its amphiphilic nature .

Research on N-hexadecylaniline's interactions focuses on its role in biochemical pathways and material science. Studies have demonstrated its ability to influence cellular metabolism and gene expression through integration into cell membranes. Furthermore, its use in synthesizing gold nanoparticles highlights its stabilizing properties, which are critical for maintaining nanoparticle size and shape during fabrication processes .

N-hexadecylaniline shares structural similarities with several other compounds that also contain long alkyl chains attached to an aniline structure. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexadecyloxyaniline | Contains an ether functional group | |

| Dodecylbenzenesulfonic acid | A sulfonate compound used as a surfactant | |

| Octadecyldimethylamine | A quaternary ammonium compound with surfactant properties |

N-hexadecylaniline is unique due to its specific amphiphilic properties that allow it to act effectively in both hydrophilic and hydrophobic environments, making it particularly useful in biochemical applications such as drug delivery and nanomaterial synthesis .